2-(ethylsulfonyl)-1H-benzimidazole
Overview
Description
2-(Ethylsulfonyl)-1H-benzimidazole (ESBI) is an organic molecule that has been widely studied for its potential applications in a variety of scientific fields, ranging from organic synthesis to pharmaceuticals and biochemistry. ESBI is a heterocyclic sulfur-containing organic compound with a benzimidazole core, and has attracted considerable research attention due to its unique properties.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for 2-(ethylsulfonyl)-1H-benzimidazole involves the reaction of o-phenylenediamine with ethylsulfonyl chloride in the presence of a base to form the intermediate 2-ethylsulfonylbenzimidazole, which is then cyclized to form the final product.
Starting Materials
o-phenylenediamine, ethylsulfonyl chloride, base (e.g. triethylamine)
Reaction
Step 1: o-phenylenediamine is dissolved in a solvent, such as ethanol or methanol., Step 2: Ethylsulfonyl chloride is added dropwise to the reaction mixture while stirring at low temperature (0-5°C)., Step 3: A base, such as triethylamine, is added to the reaction mixture to neutralize the hydrogen chloride that is produced during the reaction., Step 4: The reaction mixture is stirred at room temperature for several hours until completion., Step 5: The intermediate 2-ethylsulfonylbenzimidazole is obtained by filtration or extraction., Step 6: The intermediate is then cyclized by heating it in an appropriate solvent, such as acetic acid or DMF, to form the final product 2-(ethylsulfonyl)-1H-benzimidazole., Step 7: The final product is purified by recrystallization or column chromatography.
Mechanism Of Action
The mechanism of action of 2-(ethylsulfonyl)-1H-benzimidazole is still not fully understood. However, it has been suggested that 2-(ethylsulfonyl)-1H-benzimidazole may act as an inhibitor of the enzymes cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are associated with inflammation. Additionally, 2-(ethylsulfonyl)-1H-benzimidazole has been suggested to act as an antioxidant, which may explain its anti-inflammatory activity.
Biochemical And Physiological Effects
The biochemical and physiological effects of 2-(ethylsulfonyl)-1H-benzimidazole have been studied extensively. In vitro studies have demonstrated that 2-(ethylsulfonyl)-1H-benzimidazole is capable of inhibiting the release of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6. Additionally, 2-(ethylsulfonyl)-1H-benzimidazole has been found to inhibit the activity of the enzymes COX-2 and LOX, which are associated with inflammation. In vivo studies have also demonstrated that 2-(ethylsulfonyl)-1H-benzimidazole is capable of reducing inflammation in animal models.
Advantages And Limitations For Lab Experiments
The synthesis of 2-(ethylsulfonyl)-1H-benzimidazole is relatively straightforward and cost-effective, making it a useful reagent for laboratory experiments. Additionally, 2-(ethylsulfonyl)-1H-benzimidazole has been found to be stable in aqueous solution, making it suitable for use in aqueous-based reactions. However, 2-(ethylsulfonyl)-1H-benzimidazole is not soluble in organic solvents, which limits its use in organic-based reactions.
Future Directions
The potential applications of 2-(ethylsulfonyl)-1H-benzimidazole are vast, and further research is needed to fully understand its mechanism of action and potential therapeutic uses. Additionally, further research is needed to develop new synthesis methods for 2-(ethylsulfonyl)-1H-benzimidazole and to explore its potential applications in organic synthesis, pharmaceuticals, and biochemistry. Additionally, further research is needed to explore the potential of 2-(ethylsulfonyl)-1H-benzimidazole as an anti-inflammatory agent, and to investigate its potential therapeutic applications in the treatment of various diseases. Finally, further research is needed to explore the potential of 2-(ethylsulfonyl)-1H-benzimidazole as an antioxidant, and to investigate its potential therapeutic applications in the prevention and treatment of various diseases.
Scientific Research Applications
2-(ethylsulfonyl)-1H-benzimidazole has been studied for its potential applications in a variety of scientific fields, including organic synthesis, pharmaceuticals, and biochemistry. In organic synthesis, 2-(ethylsulfonyl)-1H-benzimidazole has been used as a reagent for the preparation of various heterocyclic compounds, such as oxazoles, thiazoles, and imidazoles. In pharmaceuticals, 2-(ethylsulfonyl)-1H-benzimidazole has been studied as a potential anti-inflammatory agent, and has been found to exhibit anti-inflammatory activity in vitro and in vivo. In biochemistry, 2-(ethylsulfonyl)-1H-benzimidazole has been studied for its potential use as a therapeutic agent for the treatment of various diseases, such as cancer and diabetes.
properties
IUPAC Name |
2-ethylsulfonyl-1H-benzimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2S/c1-2-14(12,13)9-10-7-5-3-4-6-8(7)11-9/h3-6H,2H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIBYQDHWUOXOEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NC2=CC=CC=C2N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30307534 | |
Record name | 2-(ethylsulfonyl)-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30307534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(ethylsulfonyl)-1H-benzimidazole | |
CAS RN |
30192-40-6 | |
Record name | NSC191955 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=191955 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(ethylsulfonyl)-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30307534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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